molecular formula C19H25N3O3 B14189439 4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid CAS No. 857650-83-0

4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid

Cat. No.: B14189439
CAS No.: 857650-83-0
M. Wt: 343.4 g/mol
InChI Key: AUZFOPFELUKHHW-UHFFFAOYSA-N
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Description

4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a butanoic acid group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the indole-piperidine intermediate with butanoic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid is unique due to its combination of an indole moiety, a piperidine ring, and a butanoic acid group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .

Properties

CAS No.

857650-83-0

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

4-[4-[(1H-indole-3-carbonylamino)methyl]piperidin-1-yl]butanoic acid

InChI

InChI=1S/C19H25N3O3/c23-18(24)6-3-9-22-10-7-14(8-11-22)12-21-19(25)16-13-20-17-5-2-1-4-15(16)17/h1-2,4-5,13-14,20H,3,6-12H2,(H,21,25)(H,23,24)

InChI Key

AUZFOPFELUKHHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CNC3=CC=CC=C32)CCCC(=O)O

Origin of Product

United States

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